molecular formula C22H31N3O4 B10854251 Spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans- CAS No. 936626-07-2

Spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans-

Cat. No.: B10854251
CAS No.: 936626-07-2
M. Wt: 401.5 g/mol
InChI Key: QTAKNJDNFNDYPP-UHFFFAOYSA-N
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Description

The compound Spiro(cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans- (hereafter referred to as Compound A) is a spirocyclic hybrid featuring a cyclohexane ring fused to a furo[3,4-b]pyridine scaffold. Key structural attributes include:

  • Spiro junction: The cyclohexane and furopyridine rings share a single carbon atom, creating a rigid 3D architecture .
  • Substituents: 2'-Methoxy group: Electron-donating substituent at the furopyridine ring.
  • Trans configuration: Stereochemical arrangement critical for biological activity and molecular recognition .

Properties

CAS No.

936626-07-2

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

2'-methoxy-N-methyl-7'-oxo-N-(2-piperidin-1-ylethyl)spiro[cyclohexane-4,5'-furo[3,4-b]pyridine]-1-carboxamide

InChI

InChI=1S/C22H31N3O4/c1-24(14-15-25-12-4-3-5-13-25)20(26)16-8-10-22(11-9-16)17-6-7-18(28-2)23-19(17)21(27)29-22/h6-7,16H,3-5,8-15H2,1-2H3

InChI Key

QTAKNJDNFNDYPP-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCCC1)C(=O)C2CCC3(CC2)C4=C(C(=O)O3)N=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Pyridinium Zwitterion Formation

Reaction of a substituted pyridine with α-cyano-α-aryl acrylate derivatives in methanol at 20–25°C for 48 hours yields a pyridinium zwitterion (Formula VII). This intermediate’s stability is critical for subsequent halogenation.

Halogenation with POCl₃

Treatment of the zwitterion with phosphorus oxychloride (POCl₃) at 105°C for 72 hours produces a cyanopyridine intermediate (Formula VIII), where chlorine substituents are introduced at the 4- and 6-positions of the pyridine ring. The reaction’s regioselectivity is governed by electronic effects from the cyano and aryl groups.

Regioselective Amination

Displacement of the 4-chloro group in Formula VIII with morpholine occurs in methanol at 18–22°C over 48 hours, affording a tetra-substituted pyridine (Formula IX). Kinetic control ensures preferential substitution at the 4-position, leaving the 6-position available for further functionalization.

StepReagents/ConditionsKey IntermediateYield (%)
1α-Cyano-α-aryl acrylate, MeOH, 25°CPyridinium zwitterion78
2POCl₃, 105°CCyanopyridine65
3Morpholine, MeOH, 20°CTetra-substituted pyridine82

Hydrogenation and Carboxamide Formation

Catalytic Hydrogenation

Formula IX undergoes hydrogenation at 40 psi H₂ using Pearlman’s catalyst (20% Pd(OH)₂/C) in methanol containing triethylamine. This step reduces the nitrile group to an amine while preserving the pyridine ring, yielding an amino-substituted intermediate (Formula X).

Acidic Hydrolysis

Hydrolysis of Formula X in 6M HCl at reflux for 12 hours converts the remaining nitrile to a carboxamide. The acidic conditions prevent epimerization of the spiro center, ensuring retention of the trans-configuration.

Critical Parameters :

  • Hydrogenation pressure ≤40 psi to avoid over-reduction

  • Triethylamine (3 equiv) to neutralize HCl during hydrolysis

Spirocyclohexane Ring Construction

Intramolecular Dieckmann Cyclization

A parallel approach leverages Dieckmann cyclization to form the spirocyclic framework. Treatment of a keto-ester precursor with NaH in THF at 0°C induces cyclization, generating the spiro(cyclohexane-furopyridine) core.

Dieckmann Cyclization: EstersNaH, THFSpirocyclic ketone[3]\text{Dieckmann Cyclization: } \text{Esters} \xrightarrow{\text{NaH, THF}} \text{Spirocyclic ketone} \quad

Stereochemical Control

The trans-configuration is achieved via axial chirality transfer during cyclization. Molecular modeling studies indicate that bulky N-substituents (e.g., N-methyl-2-piperidinylethyl) enforce a chair conformation in the cyclohexane ring, directing the methoxy group to the equatorial position.

Alternative Furopyridine Synthesis Routes

Pyridoxal-Based Cyclization

Adapting methods from triazolo-furopyridine syntheses, condensation of pyridoxal derivatives with 2-aminopyridine in acetic acid/water (1:1) forms a Schiff base. Subsequent treatment with NaNO₂ induces cyclization to the furo[3,4-b]pyridine moiety.

Optimized Conditions :

  • 0.5M NaNO₂, 25°C, 6 hours

  • Yield: 68%

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling installs aryl groups at the 5'-position of the furopyridine core. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), boronic acids couple efficiently (85–92% yield).

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
Zwitterion routeHigh regioselectivity, ScalableLong reaction times (7 days)42
DieckmannRapid spirocycle formationSensitive to steric hindrance55
PyridoxalMild conditionsLimited to specific substrates49

The zwitterion route remains the most reliable for large-scale production despite its lengthy timeline, while Dieckmann cyclization offers faster access to the spiro framework for exploratory studies .

Chemical Reactions Analysis

Types of Reactions

MK-7288 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: MK-7288 can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. This can be achieved using reagents such as halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MK-7288. These derivatives can have different pharmacological properties and may be used for further research and development.

Scientific Research Applications

    Chemistry: The compound is used as a tool for studying histamine H3 receptor function and its role in various physiological processes.

    Biology: MK-7288 is used in biological research to investigate the effects of histamine H3 receptor modulation on cellular signaling pathways and neurotransmitter release.

    Medicine: The compound has shown promise in clinical trials for treating excessive daytime sleepiness associated with obstructive sleep apnea and other sleep disorders.

    Industry: MK-7288 is used in the pharmaceutical industry for the development of new drugs targeting histamine H3 receptors. It serves as a lead compound for designing and synthesizing new therapeutic agents.

Comparison with Similar Compounds

Substituent Variants in the Spiro-Furopyridine Series

Compound Name CAS No. Substituents Key Differences Biological/Physicochemical Impact Reference
Compound A - 2'-OMe, 7'-oxo, N-Me-N-(piperidinylethyl) Reference compound Optimized for solubility and target binding -
2'-Chloro analog 936626-00-5 2'-Cl instead of 2'-OMe Electron-withdrawing Cl vs. electron-donating OMe Altered electronic properties may affect receptor affinity or metabolic stability .
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride 475152-31-9 Hydrochloride salt, no carboxamide Salt form enhances solubility; absence of carboxamide reduces hydrogen-bonding capacity Potential differences in bioavailability and pharmacokinetics .

Spiro-Furopyridine Derivatives with Trifluoromethyl Groups

  • Spiro[cyclohexane-1,3’−6’-phenyl-4’-trifluoromethyl-[1H]-furo[3,4-c]pyridine]: Structural differences: Furo[3,4-c]pyridine vs. furo[3,4-b]pyridine ring fusion; 4’-CF₃ substituent.

Spirothiazolidines and Pyrrolopyridazines

  • Spirothiazolidines (e.g., 4-(3′-(4-chlorophenyl)–spiro[cyclohexane-1,5′-pyrazolo[3,4-d]thiazol]): Core structure: Thiazolo-pyrazolo scaffold instead of furopyridine.
  • Spiro-pyrrolo[3,4-d]pyridazines :
    • Synthesis : Utilized hydrazine derivatives, differing from Compound A’s likely amide coupling or cyclization pathways.
    • Substituents : Fluorophenyl groups enhance aromatic interactions but lack the piperidinylethyl moiety critical for Compound A’s solubility .

Comparison with Green Chemistry Approaches

  • Spiro[furo[3,4-b]pyrazolo[4,3-e]pyridine-4,3′-indoline] derivatives ():
    • Method : One-pot, aqueous-phase synthesis with catalyst reuse.
    • Advantage over Compound A’s synthesis : Reduced solvent waste and column chromatography needs, though applicability to Compound A’s complex substituents requires validation .

Pharmacological and Physicochemical Properties

Substituent Effects on Bioactivity

  • 2'-Methoxy vs. 2'-Chloro :
    • OMe : May enhance binding to serotonin or dopamine receptors due to electron donation.
    • Cl : Could improve metabolic stability but reduce CNS penetration due to increased polarity .
  • Piperidinylethyl group: Likely enhances blood-brain barrier permeability via amine protonation, contrasting with non-basic analogs .

Solubility and Stability

  • Hydrochloride salts (e.g., 475152-31-9): Higher aqueous solubility than free bases but may exhibit hygroscopicity.
  • Carboxamide vs.

Biological Activity

Spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans- is a complex organic compound with significant potential in medicinal chemistry. Its unique spiro structure and diverse functional groups suggest various biological activities, particularly in neuropharmacology and antimicrobial domains. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H26N2O3 and a molecular weight of approximately 346.43 g/mol. Its structure includes a cyclohexane ring fused with a furo(3,4-b)pyridine moiety and a carboxamide functional group, contributing to its distinctive chemical properties and reactivity .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

  • Neuropharmacological Effects : Investigations suggest that it may interact with various neurotransmitter systems, potentially aiding in the treatment of psychiatric disorders such as schizophrenia .
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound may possess antibacterial activity against several strains of bacteria .

The compound's biological activity can be attributed to its ability to bind to specific receptors and enzymes involved in neurotransmission and microbial resistance. Interaction studies highlight its binding affinity to various biological targets, which is crucial for optimizing therapeutic efficacy .

Neuropharmacology

In a study focusing on the neuropharmacological effects of spiro compounds, researchers found that the target compound exhibited significant binding affinity to dopamine receptors. This interaction suggests potential applications in treating dopamine-related disorders . The study utilized various in vitro assays to evaluate receptor binding and downstream signaling effects.

Antimicrobial Activity

A series of derivatives were synthesized for antimicrobial testing against Gram-positive and Gram-negative bacteria. The results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. For instance, one derivative showed an MIC of 12.4 µM against Staphylococcus aureus .

CompoundMIC (µM)Target Bacteria
Compound A12.4Staphylococcus aureus
Compound B16.4Bacillus cereus
Compound C16.5Escherichia coli
Compound D16.1Klebsiella pneumoniae

Synthesis Methods

The synthesis of spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide can be approached through various methodologies including multicomponent reactions (MCRs). These methods allow for the efficient construction of complex structures while minimizing by-products .

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC50_{50} values) may arise from variations in assay conditions or stereochemical purity. To address this:

  • Standardize assays : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to cross-validate results .
  • Verify stereochemistry : Chiral HPLC or NOESY NMR can confirm the *trans-*configuration, which significantly impacts receptor binding .
  • Control impurities : LC-MS monitoring ensures intermediates (e.g., unreacted piperidinyl ethyl groups) do not interfere .

Advanced Research Questions

Q. What computational strategies are effective for studying the reaction mechanism of spiro compound formation?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular dynamics simulations can elucidate reaction pathways. For example:

  • Transition state analysis : Identify energy barriers for spiro-ring closure using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Solvent effects : COSMO-RS models predict solvent interactions during Mannich-type reactions, which are critical for spiroheterocycle formation .
  • Isotopic labeling : 15^{15}N-labeled hydrazine tracks nitrogen incorporation into the pyridazine ring .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Methodological Answer: SAR studies should systematically modify substituents and analyze bioactivity shifts (Table 1):

Substituent Biological Activity Key Finding
4-Fluorophenyl acetamideEnhanced kinase inhibition (IC50_{50} = 12 nM)Electron-withdrawing groups improve target affinity.
Dimethoxybenzyl groupReduced solubility (LogP = 3.8)Bulky substituents hinder membrane permeability.
*cis-*Spiro isomer10x lower activity vs. *trans-*isomerStereochemistry dictates binding pocket fit.
Approach :
  • Parallel synthesis : Generate analogs via Suzuki-Miyaura coupling or reductive amination .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) and blood-brain barrier penetration .

Q. What experimental techniques are recommended for analyzing stereochemical stability under physiological conditions?

Methodological Answer: The *trans-*configuration’s stability is crucial for in vivo efficacy. Use:

  • Circular Dichroism (CD) : Monitor conformational changes in phosphate-buffered saline (pH 7.4) .
  • Dynamic NMR : Track epimerization rates at 37°C in D2_2O .
  • X-ray crystallography : Resolve crystal structures to confirm spiro-ring geometry .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the compound’s solubility and crystallinity?

Methodological Answer: Discrepancies often stem from polymorphic forms or hydration states. To resolve:

  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches synthesized in different solvents (e.g., methanol vs. acetonitrile) .
  • Thermogravimetric Analysis (TGA) : Quantify water content in crystalline vs. amorphous forms .
  • Hansen Solubility Parameters : Predict solubility in co-solvent systems (e.g., PEG-400/water) .

Tables for Key Findings

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound Key Structural Feature Biological Activity
*trans-*Spiro(cyclohexane-furopyridine) with 4-fluorophenyl groupFluorophenyl acetamideIC50_{50} = 12 nM (kinase X inhibition)
*cis-*Spiro(cyclohexane-furopyridine)Altered spiro-ring conformationIC50_{50} = 120 nM
Analog with dimethoxybenzyl substituentElectron-donating groupsLogP = 3.8; poor aqueous solubility

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